Cas no 14897-39-3 (Rifamycin sodium)

Rifamycin sodium is a semisynthetic antibiotic derived from rifamycin B, belonging to the ansamycin class. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative strains, by inhibiting bacterial DNA-dependent RNA polymerase. This compound is highly soluble in water, making it suitable for intravenous or intramuscular administration in clinical settings. Rifamycin sodium is commonly used to treat infections caused by susceptible organisms, including tuberculosis, staphylococcal infections, and Legionella. Its broad-spectrum efficacy, combined with a favorable pharmacokinetic profile, ensures rapid distribution and therapeutic concentrations in target tissues. The compound is also utilized in research for studying bacterial transcription mechanisms.
Rifamycin sodium structure
Rifamycin sodium structure
Product name:Rifamycin sodium
CAS No:14897-39-3
MF:C37H46NNaO12
MW:719.7504
MDL:MFCD09752825
CID:49954
PubChem ID:23702994

Rifamycin sodium Chemical and Physical Properties

Names and Identifiers

    • Rifamycin sodium salt
    • RIFAMPICIN SV SODIUM
    • RIFAMYCIN SV-SODIUM
    • RIFAMYCIN SV SODIUM SALT HEXAHYDRATE
    • Rifamycin SV Monosodium
    • RIFAMYCIN,MONOSODIUMSALT
    • Rifamycin SV hexahydrate sodium salt
    • RIFAMYCIN S SODIUM SALT
    • Rifamycin SV monosodium salt
    • Rifamycin SV Sodium
    • 5,6,9,17,19,21-Hexahydroxy-23-Methoxy-2,4,12,16,18,20,22-heptaMethyl
    • monosodium rifamycin SV
    • Rifamycin sodium
    • Rifamycin SV sodium salt
    • 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione,5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-,21-acetate, sodium salt (8CI)
    • Rifamycin, monosodium salt (9CI)
    • 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan, rifamycin deriv.
    • CB 01-11
    • NSC 146718
    • Tuborin
    • Rifamycin SV s
    • RifaMycin, sodiuM salt (1:1)
    • RifamycinSV sodium salt
    • Rifamycin SV sodium, >=900 IU/mg
    • Sodium rifomycin SV
    • Rifamycin, monosodium salt
    • 32086GS35Z
    • DSSTox_CID_20208
    • DSSTox_RID_79452
    • DSSTox_GSID_40208
    • Rifamycin sodium [USAN]
    • Aemcolo
    • Otofa
    • RIFAMYCIN SV SODIUM SALT [MI]
    • 2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-1,11(2H)-DIONE, 5,6,9,17,19,21-HEXAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-, 21-ACETATE, SODIUM SALT
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, monosodium salt
    • Rifamyzin-Natrium
    • SODIUM (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(ACETYLOXY)-6,9,17,19-TETRAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,11-DIOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-5-OLATE
    • CB-0111
    • Rifamycin, sodium salt
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, sodium
    • J-008536
    • RIFAMYCIN SODIUM [MART.]
    • NSC 133100
    • SODIUM (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(ACETYLOXY)- 6,9,17,19-TETRAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,11-DIOXO-1,2- DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-5-OLATE
    • Rifamycinum natricum
    • Rifamycin SV sodium salt, potency: >=900 units (dry basis)
    • Rifamycin SV
    • DTXSID0040208
    • sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate
    • RIFAMYCIN SODIUM (MART.)
    • 14897-39-3
    • RIFAMYCIN SODIUM [WHO-DD]
    • Q27256110
    • UNII-32086GS35Z
    • CB-01-11
    • RIFAMYCIN SODIUM (EP IMPURITY)
    • RIFAMYCIN SODIUM (EP MONOGRAPH)
    • RIFAMYCIN SODIUM [EP IMPURITY]
    • RIFAMYCIN SODIUM [ORANGE BOOK]
    • CB-01-11, Rifamycin SV
    • Rifamastene
    • EINECS 238-965-7
    • RIFAMYCIN SODIUM [EP MONOGRAPH]
    • MDL: MFCD09752825
    • Inchi: 1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
    • InChI Key: YVOFSHPIJOYKSH-NLYBMVFSSA-M
    • SMILES: [Na+].O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4=C(C([H])=C(C(=C4C(=C(C([H])([H])[H])C=3O2)O[H])O[H])N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)[O-])=O)OC([H])([H])[H] |c:18,62,t:58|

Computed Properties

  • Exact Mass: 719.29200
  • Monoisotopic Mass: 719.29177018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 3
  • Complexity: 1340
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • Tautomer Count: 113
  • Topological Polar Surface Area: 204

Experimental Properties

  • Color/Form: Orange red or dark red crystalline powder
  • Melting Point: 152-163°C
  • Solubility: ethanol: soluble50mg/mL
  • Water Partition Coefficient: Soluble in water, alcohol and dimethyl sulfoxide.
  • PSA: 204.14000
  • LogP: 5.18780
  • Merck: 13,8302
  • Solubility: Soluble in methanol, ethanol, propanol, ethyl acetate, slightly soluble in water, petroleum ether, soluble in ether, bicarbonate solution

Rifamycin sodium Security Information

Rifamycin sodium Customs Data

  • Customs Data:

    China Customs Code:

    2941903000

Rifamycin sodium Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01758-5g
Rifamycin sodium
14897-39-3 97%
5g
155.00 2021-07-09
eNovation Chemicals LLC
D760212-100g
Rifamycin, sodium salt (1:1)
14897-39-3 97%
100g
$280 2024-06-08
abcr
AB349593-1g
Rifamycin SV sodium, 97%; .
14897-39-3 97%
1g
€87.40 2025-02-20
LKT Labs
R3222-5 g
Rifamycin SV Monosodium
14897-39-3 ≥98%
5g
$243.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73922-500mg
Rifamycin SV (sodium salt)
14897-39-3 98%
500mg
¥453.00 2022-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01758-1g
Rifamycin sodium
14897-39-3 97%
1g
58.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01758-100g
Rifamycin sodium
14897-39-3 97%
100g
¥1911 2023-09-15
TRC
R508200-1g
Rifamycin SV Sodium
14897-39-3
1g
$ 98.00 2023-09-06
TRC
R508200-2.5g
Rifamycin SV Sodium
14897-39-3
2.5g
$170.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73922-1g
Rifamycin SV (sodium salt)
14897-39-3 98%
1g
¥816.00 2022-04-26

Additional information on Rifamycin sodium

Introduction to Rifamycin Sodium (CAS No. 14897-39-3)

Rifamycin sodium, a derivative of the broader rifamycin class, is a compound of significant interest in the field of pharmaceutical chemistry and microbiology. The chemical entity is formally identified by its CAS number, CAS No. 14897-39-3, which serves as a unique identifier for this specific molecular structure. This compound has garnered considerable attention due to its potent biological activity, particularly against a range of Gram-positive and some Gram-negative bacteria, as well as its utility in the treatment of mycobacterial infections.

The mechanism of action for rifamycin sodium revolves around its ability to inhibit bacterial RNA polymerase. Specifically, it binds to the beta subunit of the enzyme, thereby preventing the transcription of mRNA from DNA. This mechanism is highly specific and targets only prokaryotic organisms, making rifamycin sodium an effective antibiotic with a relatively narrow spectrum of activity. However, this specificity also means that it is not effective against eukaryotic cells, which is a crucial factor in its safety profile when used therapeutically.

In recent years, there has been a growing body of research focused on the structural and functional properties of rifamycin sodium. Advanced computational methods and X-ray crystallography have been employed to elucidate the detailed interactions between rifamycin sodium and bacterial RNA polymerase. These studies have not only enhanced our understanding of how this compound exerts its antibacterial effects but also provided insights into potential mechanisms for the development of resistance.

One particularly notable area of research has been the exploration of rifamycin sodium analogs. By modifying the core structure of rifamycin sodium, scientists have been able to develop derivatives with improved pharmacokinetic properties or enhanced activity against resistant bacterial strains. For instance, studies have shown that certain analogs exhibit greater efficacy against Mycobacterium tuberculosis strains that have developed resistance to standard rifamycins.

The clinical applications of rifamycin sodium are primarily centered around its use in treating tuberculosis (TB) and other mycobacterial infections. The drug is often used in combination regimens due to the high rates of resistance observed with monotherapy. The World Health Organization (WHO) has recognized rifamycin sodium as an essential component in global TB control strategies, highlighting its importance in combating this pervasive infectious disease.

Moreover, rifamycin sodium has also shown promise in treating other infectious diseases caused by bacteria that are difficult to eradicate. For example, it has been investigated for its potential use in treating biofilm-associated infections, where bacteria form protective layers that make them resistant to conventional antibiotics. Research indicates that rifamycin sodium can disrupt these biofilms by interfering with bacterial communication and structural integrity.

From a chemical synthesis perspective, rifamycin sodium is complex and involves multiple steps to achieve high yields and purity. The synthesis typically requires specialized equipment and expertise in organic chemistry. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing rifamycin sodium, making it more accessible for both research and industrial applications.

The safety profile of rifamycin sodium is well-documented, with common side effects including liver toxicity and gastrointestinal disturbances. However, these side effects are generally manageable with appropriate monitoring and supportive care. Long-term use or high doses may increase the risk of more severe adverse effects, necessitating careful patient monitoring during therapy.

In conclusion, rifamycin sodium (CAS No. 14897-39-3) remains a vital compound in modern medicine due to its potent antibacterial activity and broad clinical applications. Ongoing research continues to uncover new uses and improve existing formulations, ensuring that this compound will remain relevant in the fight against bacterial infections for years to come.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14897-39-3)Rifamycin sodium
A1200736
Purity:99%
Quantity:100g
Price ($):390.0